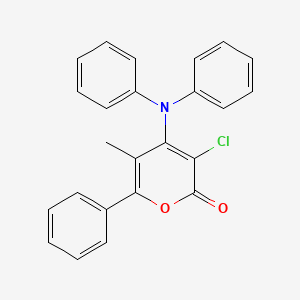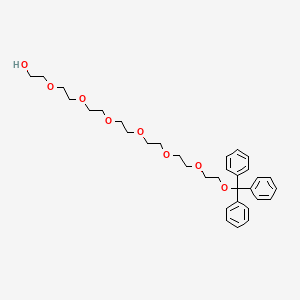
TR-Peg7-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TR-Peg7-OH: is a compound belonging to the class of polyethylene glycol (PEG) derivatives. It is also known as 1,1,1-triphenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-ol. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs). The presence of the trityl alcohol protecting group in this compound enhances its stability and solubility in various solvents .
准备方法
Synthetic Routes and Reaction Conditions: TR-Peg7-OH is synthesized through a series of reactions involving the protection and deprotection of functional groups. The trityl group is introduced to protect the hydroxyl group, which can later be removed under acidic conditions or through hydrogenolysis . The synthetic route typically involves the following steps:
Protection of Hydroxyl Group: The hydroxyl group is protected using trityl chloride in the presence of a base such as pyridine.
Polymerization: The protected intermediate undergoes polymerization with ethylene oxide to form the PEG chain.
Deprotection: The trityl protecting group is removed under acidic conditions or through hydrogenolysis to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in a controlled environment to prevent contamination and degradation .
化学反应分析
Types of Reactions: TR-Peg7-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used under reflux conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halides, amines.
科学研究应用
TR-Peg7-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTAC molecules and ADCs.
Biology: Facilitates the study of ligand interactions and polypeptide synthesis.
Medicine: Used in drug delivery systems and the development of new therapeutic agents.
Industry: Applied in nanotechnology, new materials research, and the development of functional coatings.
作用机制
The mechanism of action of TR-Peg7-OH involves its role as a linker in PROTACs and ADCs. In PROTACs, this compound connects the target protein to the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. In ADCs, this compound links the antibody to the cytotoxic drug, allowing targeted delivery of the drug to cancer cells .
相似化合物的比较
TR-Peg8-OH: Another PEG derivative with a similar structure but with eight ethylene glycol units instead of seven.
TR-Peg6-OH: A PEG derivative with six ethylene glycol units.
Uniqueness of TR-Peg7-OH: this compound is unique due to its optimal length of seven ethylene glycol units, which provides a balance between solubility and stability. This makes it particularly suitable for use in PROTACs and ADCs, where precise linker length is crucial for effective targeting and drug delivery .
属性
分子式 |
C33H44O8 |
|---|---|
分子量 |
568.7 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C33H44O8/c34-16-17-35-18-19-36-20-21-37-22-23-38-24-25-39-26-27-40-28-29-41-33(30-10-4-1-5-11-30,31-12-6-2-7-13-31)32-14-8-3-9-15-32/h1-15,34H,16-29H2 |
InChI 键 |
RYNGCFKRTLHVGN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


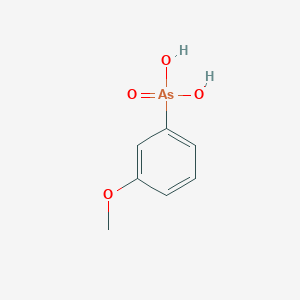
![benzyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methoxy]carbamate](/img/structure/B14019247.png)
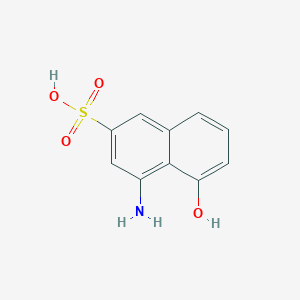
![methyl 2-[(2S,3S,4R,4aR,6R,8aS)-3,4-dihydroxy-2-[(E,1S)-1-hydroxy-3-trimethylsilylprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate](/img/structure/B14019255.png)
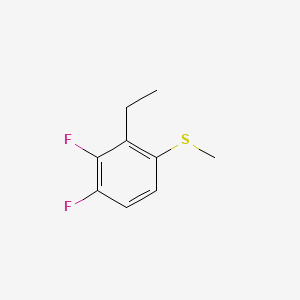
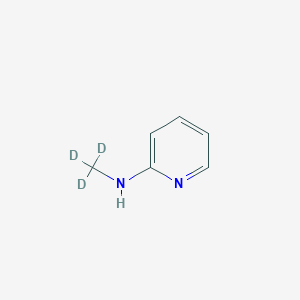
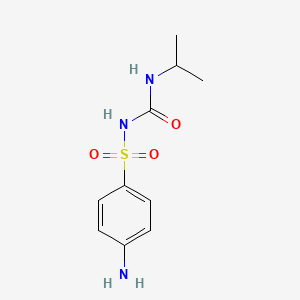
![o-Ethyl s-[2-(3-nitrophenyl)-2-oxoethyl] carbonodithioate](/img/structure/B14019296.png)
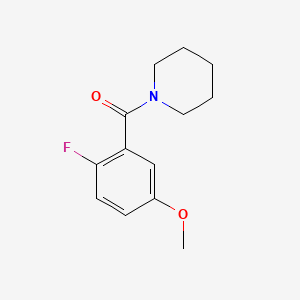
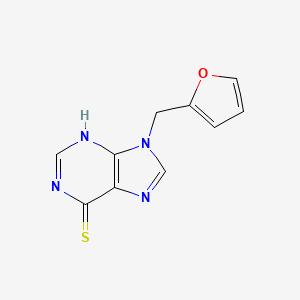

![2-[2-(Diaminomethylidene)hydrazono]propanoic acid](/img/structure/B14019307.png)
![2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron](/img/structure/B14019323.png)
